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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and toxicological profiles of

Luvesilocin, an investigational psychedelic compound, and ketamine, a well-established

anesthetic and antidepressant. The information is intended for researchers, scientists, and drug

development professionals to facilitate an objective evaluation based on available preclinical

and clinical data.

Disclaimer: Luvesilocin is an investigational drug and comprehensive public safety and

toxicology data is limited. The information presented here for Luvesilocin is largely inferred

from the pharmacological class of tryptamines and 5-HT2A receptor agonists. In contrast,

ketamine has been extensively studied, and a larger body of toxicological data is available.

Section 1: Overview of Compounds
Luvesilocin (RE104/FT-104): A novel tryptamine derivative and a prodrug of 4-hydroxy-N,N-

diisopropyltryptamine (4-HO-DiPT). As a serotonergic psychedelic, its primary mechanism of

action is agonism at the serotonin 5-HT2A receptor.[1][2][3] It is currently in Phase 2 clinical

trials for the treatment of psychiatric disorders.

Ketamine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4] It is widely

used as an anesthetic and has gained significant attention for its rapid-acting antidepressant
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effects.

Section 2: Quantitative Toxicological Data
Comparison
Due to the limited public availability of preclinical data for Luvesilocin, this section primarily

presents quantitative data for ketamine. The potential toxicological profile of Luvesilocin is

discussed qualitatively in the subsequent sections based on its pharmacological class.

Table 1: Acute Toxicity Data for Ketamine

Parameter Species
Route of
Administration

Value Reference

LD50 Rat Oral 447 mg/kg [5]

LD50 Rat Intraperitoneal 229 mg/kg [6]

LD50 Mouse Oral 617 mg/kg [5]

LD50 Rat Intravenous 59 mg/kg [5]

Table 2: In Vitro Toxicology Data for Ketamine

Assay Test System Endpoint Result Reference

Genotoxicity
S. typhimurium

(Ames Test)
Mutagenicity Non-mutagenic [7]

Cardiovascular

Safety

hERG-

expressing

Xenopus oocytes

hERG channel

inhibition (IC50)
12.05 ± 1.38 µM [8]

Table 3: Cardiovascular Effects of Ketamine in Humans (Sub-anesthetic Doses)
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Parameter
Change from
Baseline (Mean)

Population Reference

Systolic Blood

Pressure
+12.61 mm Hg

Patients with

psychiatric disorders
[9]

Diastolic Blood

Pressure
+8.49 mm Hg

Patients with

psychiatric disorders
[9]

Heart Rate +4.09 BPM
Patients with

psychiatric disorders
[9]

Table 4: Neurotoxicity Data for Ketamine in Rodents

Species
Dose and
Regimen

Endpoint Finding Reference

Rat (PND-7)
20 mg/kg x 6

injections

Neuronal

Apoptosis

Significant

increase in

frontal cortex

Section 3: Comparative Toxicological Profile
3.1. Cytotoxicity

Luvesilocin: Specific cytotoxicity data (e.g., IC50 values in various cell lines) for

Luvesilocin or 4-HO-DiPT are not publicly available. As a 5-HT2A agonist, some studies on

related compounds have shown potential for both cytotoxic and protective effects depending

on the cell type and conditions.[10]

Ketamine: Ketamine has a well-described cytotoxic effect at higher concentrations.[11]

3.2. Genotoxicity

Luvesilocin: No public data is available on the genotoxicity of Luvesilocin or 4-HO-DiPT.

Tryptamine-based psychedelics are not generally known for mutagenic properties.
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Ketamine: Studies using the Ames test have shown that ketamine is not mutagenic.[7] It is

considered a weak oxidative DNA damaging agent at high concentrations but is devoid of

mutagenic properties in eukaryotic and prokaryotic models.[11]

3.3. Cardiovascular Toxicity

Luvesilocin: As a serotonin 5-HT2A receptor agonist, Luvesilocin may cause transient

increases in blood pressure and heart rate, a known effect of this class of compounds.[12]

[13] The cardiovascular effects of tryptamines are a point of consideration in their clinical

development.[1][2]

Ketamine: Ketamine is known to have sympathomimetic effects, leading to dose-dependent,

transient increases in blood pressure, heart rate, and cardiac output.[14][15] These effects

are a key consideration in its clinical use, especially in patients with pre-existing

cardiovascular conditions.[14][15] Ketamine also blocks the hERG potassium channel, which

is an indicator of potential proarrhythmic risk.[8]

3.4. Neurotoxicity

Luvesilocin: The neurotoxic potential of Luvesilocin is not well-characterized. Some 5-

HT2A agonists have been suggested to be neuroprotective under certain conditions.[4][10]

However, the long-term effects of sustained 5-HT2A receptor activation are still an area of

active research.

Ketamine: Ketamine's neurotoxicity is dose-dependent. At high or repeated doses,

particularly in developing brains, it can induce neuronal apoptosis.[16] Lower, sub-anesthetic

doses are generally considered to have a better safety profile in this regard.

3.5. Hepatotoxicity

Luvesilocin: There is no public data on the hepatotoxic potential of Luvesilocin.

Ketamine: Chronic or high-dose recreational use of ketamine has been associated with liver

injury. However, at therapeutic doses for depression, significant hepatotoxicity is less

common.

Section 4: Signaling Pathways
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4.1. Luvesilocin (inferred for 5-HT2A Agonists)

Luvesilocin's active metabolite, 4-HO-DiPT, is a 5-HT2A receptor agonist. Activation of this G-

protein coupled receptor (GPCR) initiates downstream signaling cascades, primarily through

Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of

inositol triphosphate (IP3) and diacylglycerol (DAG).
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(Prodrug)

4-HO-DiPT
(Active Metabolite)

Metabolism
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Activates Phospholipase C
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Activates
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Click to download full resolution via product page

Figure 1: Inferred signaling pathway for Luvesilocin via 5-HT2A receptor activation.

4.2. Ketamine

Ketamine's primary mechanism involves the blockade of the NMDA receptor, which is a key

player in glutamatergic neurotransmission. This action is thought to underlie both its anesthetic

and antidepressant effects, as well as its potential for neurotoxicity at high doses.

Ketamine

NMDA Receptor

Blocks

Ca2+ Influx
Mediates
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Activates

Downstream Signaling
(e.g., Excitotoxicity at high doses)
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Figure 2: Simplified signaling pathway for Ketamine via NMDA receptor antagonism.
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The following are generalized protocols for key non-clinical toxicology studies, based on OECD

and ICH guidelines.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to reduce cell viability.
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Start

Plate cells in 96-well plate

Incubate (24h)

Add test compound
(various concentrations)

Incubate (24-72h)

Add MTT reagent

Incubate (2-4h)

Add solubilization solution
(e.g., DMSO)

Measure absorbance (570 nm)

Analyze data (Calculate IC50)
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Figure 3: Workflow for a standard MTT cytotoxicity assay.
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Methodology: Based on the principle of reducing the yellow tetrazolium salt MTT to purple

formazan crystals by metabolically active cells.[17][18][19]

Cells are seeded in 96-well plates and allowed to adhere overnight.

The test compound is added at various concentrations and incubated for a specified

period (e.g., 24, 48, or 72 hours).

MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal

formation.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance is measured using a microplate reader at approximately 570 nm.

Cell viability is expressed as a percentage of the control, and the IC50 (concentration

inhibiting 50% of cell growth) is calculated.

5.2. Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to assess the mutagenic potential of a compound.[7][11][20][21][22]
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Start
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Figure 4: Workflow for the Ames test for genotoxicity.

Methodology:

Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent

strains of Escherichia coli are used.
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The bacterial strains are exposed to the test compound at various concentrations, both

with and without a metabolic activation system (S9 fraction from rat liver).

The mixture is plated on a minimal agar medium lacking the required amino acid.

After incubation, the number of revertant colonies (colonies that have mutated and can

now synthesize the required amino acid) is counted.

A significant increase in the number of revertant colonies compared to the control

indicates a mutagenic potential.

5.3. Cardiovascular Safety: hERG Potassium Channel Assay (ICH S7B)

This assay assesses the potential of a compound to block the hERG channel, which can lead

to QT interval prolongation and cardiac arrhythmias.[12][23][24][25][26]

Methodology:

A cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells) is

used.

The whole-cell patch-clamp technique is employed to measure the hERG current in

response to a specific voltage clamp protocol.

The cells are exposed to various concentrations of the test compound.

The inhibition of the hERG current is measured, and an IC50 value is determined.

The results are compared to positive controls (e.g., dofetilide, moxifloxacin).

5.4. In Vivo Neurotoxicity Study (OECD 424)

This study evaluates the potential for a compound to cause adverse effects on the nervous

system.[27][28][29][30][31]

Methodology:
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The test substance is administered to rodents (usually rats) at three or more dose levels

for a specified period (e.g., 28 or 90 days).

A comprehensive functional observational battery (FOB) is performed at various time

points to assess sensory, motor, and autonomic function.

Motor activity is quantified using an automated device.

At the end of the study, neuropathological examination of central and peripheral nervous

system tissues is conducted.

Endpoints include clinical signs, body weight, food consumption, behavioral changes, and

histopathological findings.

5.5. In Vivo Repeated Dose Systemic Toxicity Study (OECD 408)

This 90-day study in rodents provides information on the general toxicological profile of a

compound, including potential hepatotoxicity.[16][32][33][34][35]

Methodology:

The test substance is administered daily to rodents (usually rats) at three or more dose

levels for 90 days.

Animals are observed daily for clinical signs of toxicity.

Body weight and food consumption are measured weekly.

Hematology and clinical biochemistry parameters (including liver function tests like ALT

and AST) are assessed at the end of the study.

A full necropsy is performed, and organs are weighed and examined for gross pathology.

Histopathological examination of major organs and tissues is conducted to identify target

organ toxicity.

Section 6: Conclusion
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The available data suggests that Luvesilocin and ketamine have distinct safety and

toxicological profiles, primarily due to their different mechanisms of action.

Ketamine's toxicity is well-documented and includes dose-dependent neurotoxicity,

cardiovascular stimulation, and potential for hepatotoxicity with chronic use. Its genotoxic

potential appears to be low.

Luvesilocin's toxicological profile is not yet fully characterized. As a 5-HT2A agonist,

potential concerns may include transient cardiovascular effects. The general class of

tryptamine psychedelics is not typically associated with significant organ toxicity or

genotoxicity at therapeutic doses.

Further preclinical and clinical studies are required to fully delineate the safety profile of

Luvesilocin and to allow for a more direct and comprehensive comparison with ketamine.

Researchers should consider these differing profiles when designing future studies and clinical

trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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